molecular formula C11H15N3O B2625005 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine CAS No. 85102-38-1

4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine

Cat. No.: B2625005
CAS No.: 85102-38-1
M. Wt: 205.261
InChI Key: BKWUGIBQOYBFCR-UHFFFAOYSA-N
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Description

4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine is a complex organic compound that features both an imidazole ring and a morpholine ring

Preparation Methods

The synthesis of 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine typically involves multi-step organic synthesisThe reaction conditions often require the use of a base such as sodium hydroxide and a solvent like toluene .

Chemical Reactions Analysis

4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the propargyl position, using reagents like sodium azide or halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or aldehyde, while substitution could introduce various functional groups .

Scientific Research Applications

4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar compounds to 4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine include:

    4-(prop-2-yn-1-yl)morpholine: Lacks the imidazole ring, making it less versatile in biochemical applications.

    1-(prop-2-yn-1-yl)-1H-imidazole: Lacks the morpholine ring, which may reduce its solubility and bioavailability.

    4-{[4-(prop-2-yn-1-yl)phenyl]methyl}morpholine:

The uniqueness of this compound lies in its dual-ring structure, which provides a balance of reactivity and solubility, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[(1-prop-2-ynylimidazol-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-4-14-5-3-12-11(14)10-13-6-8-15-9-7-13/h1,3,5H,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWUGIBQOYBFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN=C1CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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